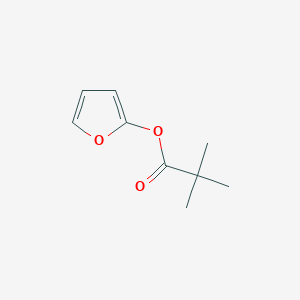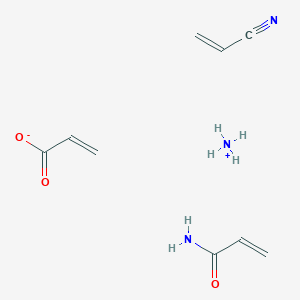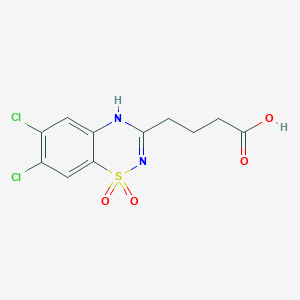
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
Mecanismo De Acción
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Diclofenac has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. Diclofenac also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. In addition, Diclofenac has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has several advantages for lab experiments. It is readily available and inexpensive, making it an attractive option for researchers. In addition, Diclofenac has been extensively studied, and its pharmacological effects are well-known. However, Diclofenac has several limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of drug exposure. In addition, Diclofenac has been found to have potential toxic effects on the liver and kidneys, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Diclofenac. One area of research is the development of novel formulations of Diclofenac that can improve its pharmacokinetic properties and reduce its potential toxic effects. Another area of research is the investigation of the potential therapeutic effects of Diclofenac in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. Finally, research is needed to better understand the mechanisms underlying the pharmacological effects of Diclofenac, which can help to identify new targets for drug development.
Conclusion
In conclusion, Diclofenac is a potent 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Diclofenac has several advantages for lab experiments, but also has limitations due to its short half-life and potential toxic effects. There are several future directions for research on Diclofenac, including the development of novel formulations, investigation of its potential therapeutic effects in various diseases, and better understanding of its mechanisms of action.
Métodos De Síntesis
Diclofenac can be synthesized by the reaction of 2-amino-5-chlorobenzophenone with thionyl chloride to form 2-chloro-5-chlorobenzophenone. The latter is then reacted with 2-aminothiophenol to form 6,7-dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. In addition, Diclofenac has been found to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
Propiedades
Número CAS |
101064-02-2 |
|---|---|
Nombre del producto |
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Fórmula molecular |
C11H10Cl2N2O4S |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
4-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Cl2N2O4S/c12-6-4-8-9(5-7(6)13)20(18,19)15-10(14-8)2-1-3-11(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
Clave InChI |
LTMRSBUUCDWOFF-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
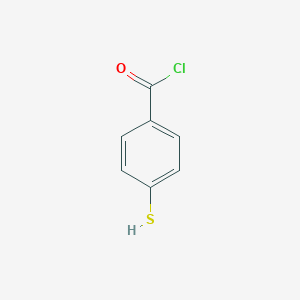
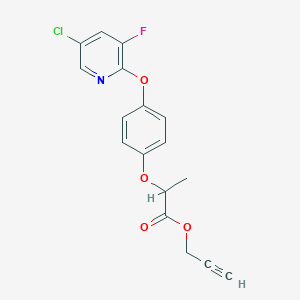
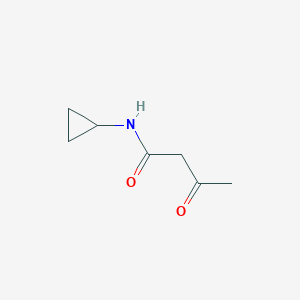
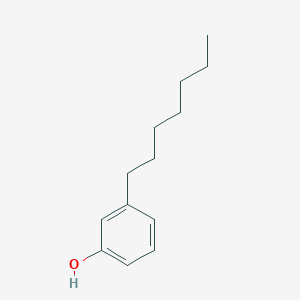
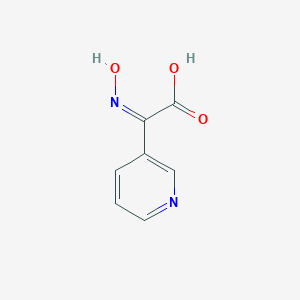
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
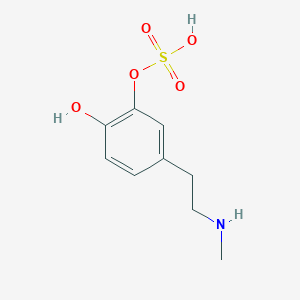

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

